molecular formula C15H13NO6 B184194 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid CAS No. 60564-37-6

5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid

Cat. No. B184194
CAS RN: 60564-37-6
M. Wt: 303.27 g/mol
InChI Key: MKUIZUTZPMISIV-UHFFFAOYSA-N
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Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The compound appears to be a benzoic acid derivative with methoxy, nitro, and benzyloxy substituents.



Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It might involve multiple steps, each with its own reagents and conditions.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including the types and locations of its bonds, its stereochemistry (if applicable), and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the reactions the compound can undergo. This could include its reactivity with various reagents, the conditions under which it reacts, and the products it forms.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as its melting point, boiling point, and solubility) and its chemical properties (such as its acidity or basicity, its reactivity, and its stability).


Scientific Research Applications

Synthesis and Chemical Reactions

  • 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid is used in the synthesis of various heterocyclic compounds. For instance, it has been employed in the Perkin reaction to synthesize 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, which are characterized by their unique structures and potential applications (Kowalewska & Kwiecień, 2008).

  • The compound is also involved in Knoevenagel reactions, leading to the formation of various chemically interesting derivatives. These derivatives have been studied for their structural characteristics and potential biological activities (Havaldar, Bhise, & Burudkar, 2004).

Catalysis and Material Synthesis

  • In catalysis, it has been used in microwave-assisted synthesis on ionic liquid support. This method is efficient for producing diverse benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives, which are valuable in drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).

Pharmaceutical Research

  • The compound also finds its use in pharmaceutical research, such as in the synthesis of DC-81, an antitumor antibiotic. Its derivatives play a crucial role in developing pyrrolobenzodiazepine antitumor agents (Thurston, Murty, Langley, & Jones, 1990).

  • Furthermore, derivatives of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid are synthesized as intermediates in the production of cardiotonic drugs like Sulmazole and Isomazole, highlighting its significance in the development of cardiovascular medications (Lomov, 2019).

Biochemical Applications

  • In biochemical research, derivatives of this compound have been synthesized for the determination of sulfhydryl groups, proving its utility in biological and chemical analyses (Ellman, 1959).

Safety And Hazards

This would involve a discussion of any hazards associated with the compound, such as its toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound.


Future Directions

This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications, or investigations into its properties or reactivity.


properties

IUPAC Name

4-methoxy-2-nitro-5-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-21-13-8-12(16(19)20)11(15(17)18)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUIZUTZPMISIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356297
Record name 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid

CAS RN

60564-37-6
Record name 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate (1.4 g, 3.56 mmol) in EtOH (10 mL) was added 1N NaOH (4.27 mL, 4.27 mmol). The mixture was stirred at RT for 1 h, upon which an additional aliquot of NaOH (4.27 mL, 4.27 mmol) was added. Stirring was continued at RT overnight. The mixture was diluted with water (20 mL) and washed with CH2Cl2 (2×25 mL). The aqueous layer was acidified to pH=2 with 0.5 N HCl and extracted with EtOAc (3×50 mL). The combined organics were dried (Na2SO4), filtered and concentrated in vacuo to give 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid (1.02 g, 3.37 mmol, 94%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
4.27 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.27 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TH Althuis, HJ Hess - Journal of Medicinal Chemistry, 1977 - ACS Publications
The 6-O-demethyl and 7-O-demethyl analogues of the new antihypertensive drug prazosin [2-[4-(2-furoyD-piperazin-l-yl]-4-amino-6, 7-dimethoxyquinazoline hydrochloride] have been …
Number of citations: 190 pubs.acs.org
H Li, H Huang, X Zhang, X Luo, L Lin, H Jiang… - Acta Pharmacologica …, 2008 - nature.com
Aim: To design and synthesize a novel class of antitumor agents, featuring the 3-nitroquinoline framework. Methods: Based on the enzyme-binding features of Ekb1, introducing a nitro …
Number of citations: 23 www.nature.com
K Matsuno, J Ushiki, T Seishi, M Ichimura… - Journal of medicinal …, 2003 - ACS Publications
… provide 5-benzyloxy-4-methoxy-2-nitrobenzoic acid benzyl ester (49.5 g, 126 mmol) in quantitative yield: 1 H NMR, FABMS. (3) A mixture of 5-benzyloxy-4-methoxy-2-nitrobenzoic acid …
Number of citations: 61 pubs.acs.org
MG Banwell, E Hamel, NK Ireland… - Journal of the …, 1993 - pubs.rsc.org
Thermolysis of the title compound 8 produced not only the expected azafluoranthene 7 but also the regioisomeric compound 23 and its dihydro counterpart 22. A mechanism for the …
Number of citations: 14 pubs.rsc.org

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